molecular formula C23H23FN4O3S2 B2665533 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide CAS No. 1209400-46-3

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Cat. No.: B2665533
CAS No.: 1209400-46-3
M. Wt: 486.58
InChI Key: IVVCBQWAEBEKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Thiazolo[3,2-b]Triazole Derivatives in Medicinal Chemistry

Thiazolo[3,2-b]triazole derivatives represent a critical class of nitrogen-sulfur heterocycles with demonstrated pharmacological versatility. These fused-ring systems combine the electron-rich thiazole and triazole moieties, enabling diverse interactions with biological targets. The structural hybridity of these compounds enhances their ability to modulate enzymes, receptors, and microbial pathways. For instance, derivatives have exhibited antimicrobial activity against Streptococcus mutans (MIC: 8 μg/mL) and Escherichia coli (MIC: 16 μg/mL), anti-inflammatory effects through COX-2 inhibition, and antitumor properties via apoptosis induction. The scaffold’s adaptability allows for strategic functionalization, making it a cornerstone in rational drug design for infectious diseases, oncology, and neurodegenerative disorders.

Structural Significance of N-(2-(2-(2-Fluorophenyl)Thiazolo[3,2-b]Triazol-6-Yl)Ethyl)-2-(4-(Isopropylsulfonyl)Phenyl)Acetamide

This compound (C₂₂H₂₁FN₄O₄S₂) features a thiazolo[3,2-b]triazole core substituted with a 2-fluorophenyl group at position 2 and a 4-(isopropylsulfonyl)phenylacetamide side chain at position 6 (Figure 1). The fluorine atom enhances electronegativity, improving membrane permeability and target binding through halogen interactions. The isopropylsulfonyl group contributes to metabolic stability by resisting oxidative degradation, while the acetamide linker facilitates hydrogen bonding with enzymatic active sites. This multifunctional architecture positions the compound as a potential modulator of bacterial enoyl-ACP reductase (FabI) and eukaryotic cholinesterases, aligning with observed activities in related derivatives.

Table 1: Key Structural Features and Their Functional Roles

Structural Element Functional Role
Thiazolo[3,2-b]triazole core Enhances π-π stacking with aromatic residues in enzyme active sites
2-Fluorophenyl substituent Improves lipophilicity and target affinity via halogen bonds
Isopropylsulfonyl group Increases metabolic stability and solubility
Ethyl-acetamide linker Facilitates conformational flexibility and hydrogen bonding

Historical Development and Research Context

The evolution of thiazolotriazole derivatives began with early studies on mercapto-triazole intermediates in the 1970s, which revealed broad-spectrum antimicrobial potential. Advances in synthetic methodologies, such as acid-catalyzed cyclocondensation and transition metal-mediated coupling, enabled the incorporation of diverse aryl and sulfonyl groups. The parent compound H127, a thiazolo[2,3-c]triazole derivative, demonstrated antitubercular activity (MIC: 6.25 μg/mL) but suffered from poor bioavailability. Subsequent efforts focused on optimizing substituents to balance potency and drug-likeness, leading to fluorinated and sulfonylated analogues like the title compound. Parallel work on thiazolone derivatives highlighted the importance of chiral centers in enhancing antitumor efficacy, as seen in compound 1s (IC₅₀: 12 μM against HeLa cells).

Current Research Significance and Applications

Modern applications of this compound center on its dual potential as an antimicrobial and anticancer agent. In silico docking studies predict strong interactions with FabI (binding energy: −9.2 kcal/mol), a key enzyme in bacterial fatty acid biosynthesis. Additionally, the isopropylsulfonyl group may confer activity against acetylcholinesterase, a target in Alzheimer’s disease therapy. Recent synthetic innovations, such as microwave-assisted cyclization, have improved yields (78–85%) and purity (>95%) for scaled production. Collaborative efforts between academic and industrial laboratories aim to advance this compound into preclinical testing, leveraging its modular structure for further derivatization.

Properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3S2/c1-15(2)33(30,31)18-9-7-16(8-10-18)13-21(29)25-12-11-17-14-32-23-26-22(27-28(17)23)19-5-3-4-6-20(19)24/h3-10,14-15H,11-13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVCBQWAEBEKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a complex organic compound belonging to the class of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds are gaining attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H21FN4O4SC_{22}H_{21}FN_{4}O_{4}S, with a molecular weight of 456.5 g/mol. The structural characteristics include:

  • Thiazole and Triazole Rings : These heterocycles contribute significantly to the compound's biological activity.
  • Fluorophenyl Group : Enhances lipophilicity and potential interaction with biological targets.
  • Isopropylsulfonyl Phenyl Group : May influence pharmacokinetics and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazolo[3,2-b][1,2,4]triazole moiety is known for its role as a pharmacophore in several drug classes.

Research indicates that these compounds can modulate enzyme activities through:

  • Inhibition of Enzymatic Pathways : Particularly those involved in fatty acid biosynthesis in bacteria.
  • Binding Affinity : Compounds exhibit varying degrees of binding affinity to specific targets based on their structural configurations.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. Studies have shown:

  • Minimum Inhibitory Concentration (MIC) values indicating potent activity against both Gram-positive and Gram-negative bacteria.
  • Comparative studies suggest that derivatives of thiazolo[3,2-b][1,2,4]triazoles display enhanced antibacterial efficacy compared to standard antibiotics like ampicillin .
PathogenMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Candida albicans32

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The presence of the thiazole ring is crucial for cytotoxic activity against cancer cell lines. Notable findings include:

  • IC50 Values : Indicating growth inhibition in specific cancer cell lines like HT29.
  • Structure-activity relationships suggest that modifications in the substituents can significantly affect the anticancer efficacy .
Cell LineIC50 (µg/mL)Reference
HT291.61 ± 1.92
MCF71.98 ± 1.22

Case Studies

  • Synthesis and Evaluation : A study synthesized derivatives based on the thiazolo[3,2-b][1,2,4]triazole scaffold and evaluated their anticancer properties. The results indicated that specific substitutions significantly enhance biological activity .
  • Antibacterial Screening : Another investigation focused on evaluating the antibacterial properties against resistant strains of bacteria. The results demonstrated that certain derivatives exhibited up to 16 times higher activity than conventional antibiotics .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Formation of the thiazolo-triazole moiety : This step is crucial as it forms the core structure that contributes to the compound's biological properties.
  • Introduction of substituents : The addition of isopropylsulfonyl and fluorophenyl groups enhances the pharmacological profile of the compound.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole and triazole possess cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : These compounds are believed to interfere with cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells.
  • Case Studies : In vitro studies have reported percent growth inhibition (PGI) values ranging from 50% to over 80% against different cancer cell lines, suggesting a promising therapeutic potential for N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide .

Anti-inflammatory Properties

The compound's sulfonamide group may contribute to anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. Molecular docking studies have suggested that this compound could act as a potential inhibitor for enzymes like lipoxygenase (5-LOX), which plays a role in inflammatory responses .

Potential Therapeutic Uses

Given its structural characteristics and biological activities, this compound could be explored for:

  • Cancer Treatment : As an anticancer agent targeting specific malignancies.
  • Anti-inflammatory Drugs : Potential use in treating chronic inflammatory diseases.
  • Antimicrobial Agents : Similar compounds have shown activity against bacterial and fungal infections.

Research Findings Summary Table

Study FocusKey FindingsReference
Anticancer ActivitySignificant PGIs against multiple cancer cell lines. ,
Anti-inflammatory EffectsPotential inhibition of 5-lipoxygenase; promising for inflammatory conditions. ,
Synthesis TechniquesMulti-step synthesis involving thiazole-triazole formation.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, structural and synthetic comparisons are drawn with analogous 1,2,4-triazole and acetamide derivatives reported in the literature. Key differences in substituents, spectral characteristics, and synthetic pathways are highlighted below.

Structural Analogues

2.1.1 Triazole-Acetamide Derivatives
  • Compound 11f (): 2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide features a 1,2,3-triazole linked to acetamide via a methylene group. Unlike the target compound, it lacks a fused thiazolo-triazole system but includes a nitroquinoxaline substituent, which may enhance π-π stacking interactions .
  • Compound 476485-90-2 (): N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide contains a non-fused 1,2,4-triazole with sulfanyl and halogenated aryl groups. The absence of a fused thiazole ring reduces planarity compared to the target compound .
2.1.2 Fused Heterocyclic Systems
  • Compounds [7–9] (): 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones exhibit a non-fused triazole-thione structure. Their tautomeric equilibrium (thione vs. thiol) contrasts with the rigid fused thiazolo-triazole system in the target compound, which limits tautomerism and stabilizes the aromatic system .

Spectral Characteristics

Feature Target Compound Compound [4–6] () Compound [7–9] ()
C=O Stretch (IR) Likely ~1660–1680 cm⁻¹ (acetamide) 1663–1682 cm⁻¹ Absent (cyclized triazole)
C=S Stretch (IR) Absent (fused system) 1243–1258 cm⁻¹ 1247–1255 cm⁻¹ (thione tautomer)
NH Stretch (IR) ~3278–3414 cm⁻¹ (amide NH) 3150–3319 cm⁻¹ 3278–3414 cm⁻¹
¹³C-NMR (Carbonyl) ~170 ppm (acetamide) ~168–170 ppm (hydrazinecarbothioamide) Absent

Electronic and Steric Effects

  • Fluorine Substituents : The 2-fluorophenyl group may reduce steric hindrance compared to bulkier substituents (e.g., 4-methylphenyl in ), favoring target binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Utilize computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable pathways and critical intermediates. Apply design of experiments (DoE) to optimize variables such as temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can reduce the number of trials while assessing interactions between parameters. Post-synthesis, validate purity via HPLC and NMR, and iteratively refine conditions using feedback loops between computational and experimental data .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^{1}\text{H}/13C^{13}\text{C} NMR resolves regiochemical ambiguities (e.g., thiazolo-triazole ring substitution patterns). X-ray crystallography (if crystalline) provides absolute stereochemical confirmation. Pair reverse-phase HPLC with UV/Vis detection to assess purity (>95% threshold for biological assays). For sulfonyl group verification, IR spectroscopy can detect characteristic S=O stretches (~1350–1160 cm1^{-1}) .

Advanced Research Questions

Q. How can quantum mechanical calculations and molecular docking be integrated to predict the compound’s reactivity and biological target interactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions, identifying nucleophilic/electrophilic sites for derivatization. Use molecular docking (e.g., AutoDock Vina) to simulate binding to putative targets (e.g., kinase domains), prioritizing residues with high binding affinity scores. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (KdK_d) .

Q. What experimental and computational strategies resolve contradictions in biological activity data across in vitro and cell-based assays?

  • Methodological Answer : Apply orthogonal assay validation:

  • In vitro : Use enzymatic assays (e.g., fluorogenic substrates) to measure direct target inhibition.
  • Cell-based : Employ CRISPR-edited cell lines to isolate target-specific effects from off-pathway interactions.
  • Data Analysis : Conduct multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solubility, membrane permeability). Cross-reference with molecular dynamics (MD) simulations to assess compound stability in physiological conditions .

Q. How can reactor design and process control methodologies improve scalability while maintaining stereochemical fidelity?

  • Methodological Answer : Implement continuous-flow reactors for thiazolo-triazole ring formation, which enhance heat/mass transfer and reduce side reactions. Use real-time process analytical technology (PAT), such as inline FTIR, to monitor intermediate concentrations. For sulfonylation steps, optimize mixing efficiency via computational fluid dynamics (CFD) simulations to prevent localized over-concentration .

Q. What in silico approaches are recommended to evaluate the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) profile prior to in vivo studies?

  • Methodological Answer : Leverage QSAR models (e.g., SwissADME) to predict logP, CYP450 inhibition, and blood-brain barrier permeability. Simulate metabolic pathways via software like MetaSite to identify potential toxic metabolites (e.g., reactive quinone intermediates). Validate predictions with microsomal stability assays and zebrafish toxicity models .

Data Contradiction and Optimization

Q. How should researchers address discrepancies between computational predictions of reactivity and experimental synthetic yields?

  • Methodological Answer : Reconcile differences by:

  • Solvent Effects : Use COSMO-RS simulations to account for solvation-free energies not captured in gas-phase DFT.
  • Transition State Analysis : Apply nudged elastic band (NEB) methods to identify unmodeled intermediates or competing pathways.
  • Experimental Calibration : Perform small-scale reaction screening under inert atmospheres to exclude oxidative byproducts .

Q. What statistical frameworks are suitable for optimizing multi-step synthesis protocols with interdependent variables?

  • Methodological Answer : Use response surface methodology (RSM) with central composite design (CCD) to model non-linear relationships between variables (e.g., temperature in step 1 vs. catalyst loading in step 3). Apply machine learning (e.g., random forest regression) to prioritize high-impact parameters and reduce dimensionality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.